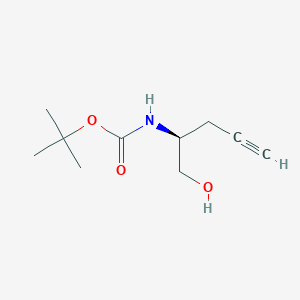

Boc-2-Propargyl-L-glycinol

描述

Significance of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are fundamental structural motifs present in a wide array of biologically active compounds, including pharmaceuticals and natural products. westlake.edu.cnfrontiersin.orgacs.org They serve as crucial precursors and intermediates in the synthesis of more complex molecules. nih.govscirp.org The presence of both an amino and a hydroxyl group on a chiral scaffold provides two distinct points for chemical modification, enabling the construction of diverse molecular architectures with high stereochemical control. nih.gov The synthesis of these compounds can be challenging, often requiring multi-step procedures with careful control of stereochemistry. westlake.edu.cnnih.gov

The Role of Propargyl Functionality in Enabling Diverse Chemical Transformations

The propargyl group, characterized by a terminal alkyne, is a highly versatile functional group in organic synthesis. wikipedia.org Its triple bond can participate in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.netntnu.edu This reactivity makes propargylic compounds, such as propargyl alcohol, valuable intermediates for synthesizing a wide range of organic molecules. wikipedia.orgcsic.es The presence of the propargyl group in Boc-2-propargyl-L-glycinol opens up a plethora of possibilities for further chemical elaboration, including the well-known "click" chemistry.

Application of the tert-Butoxycarbonyl (Boc) Group in Amine Protection and Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgfishersci.co.ukjk-sci.com Amines are nucleophilic and basic, and protecting them is often necessary to prevent unwanted side reactions during a synthetic sequence. chemistrysteps.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukjk-sci.com A key advantage of the Boc group is its stability under many reaction conditions while being easily removable under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.ukchemistrysteps.com This orthogonality allows for selective deprotection in the presence of other protecting groups. wikipedia.org

Table 1: Common Reagents for Boc Protection and Deprotection

| Process | Reagents | Common Solvents |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF), Dichloromethane (DCM), Water fishersci.co.ukjk-sci.com |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Ethyl acetate (B1210297) wikipedia.orgfishersci.co.uk |

Contextualizing L-Glycinol Derivatives within Chiral Pool and Asymmetric Synthesis

L-glycinol, derived from the naturally occurring amino acid L-serine, is a member of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources. wikipedia.org The use of such chiral building blocks is a cornerstone of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. uwindsor.ca By starting with a pre-existing stereocenter from the chiral pool, chemists can efficiently construct complex target molecules with a defined three-dimensional structure. wikipedia.orgtcichemicals.com L-glycinol derivatives, therefore, serve as valuable starting materials in the synthesis of optically active compounds. thieme-connect.com

Scope and Research Significance of this compound

This compound is a specialized chemical building block with significant research applications. biosynth.com Its trifunctional nature makes it a versatile tool for synthesizing complex organic molecules. For instance, N-Boc-L-propargylglycine, a related compound, is a key intermediate in the preparation of potent renin inhibitors. google.com The combination of the chiral amino alcohol core, the adaptable propargyl group, and the reliable Boc protecting group makes this compound a valuable asset in the development of new therapeutic agents and other advanced materials. biosynth.comfishersci.nlthermofisher.in

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 763122-73-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₇NO₃ biocompare.com |

| Molecular Weight | 199.25 g/mol biocompare.com |

| IUPAC Name | tert-butyl (1S)-1-(hydroxymethyl)but-3-yn-1-ylcarbamate sigmaaldrich.com |

| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAWCRGUQTPAH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650659 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763122-73-2 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Boc 2 Propargyl L Glycinol

Stereoselective Synthesis of Chiral Propargyl Amino Alcohols

The asymmetric synthesis of chiral propargyl amino alcohols like Boc-2-Propargyl-L-glycinol hinges on the precise control of stereochemistry at two key stages: the formation of the chiral amino alcohol backbone and the introduction of the propargyl group.

Enantioselective Approaches to L-Glycinol Scaffold Synthesis

The L-glycinol core is a fundamental chiral synthon. Its enantioselective synthesis can be achieved through several established strategies. One common approach involves the asymmetric reduction of prochiral ketones or the derivatization of glycine (B1666218) itself. A highly effective method for producing a wide range of α-amino acids involves the catalytic asymmetric vinylation of aldehydes to create allylic alcohols. organic-chemistry.org These intermediates can then be converted to allylic amines via an Overman rearrangement and subsequently cleaved oxidatively to furnish the desired amino acid, which can then be reduced to the corresponding amino alcohol. organic-chemistry.org This methodology is robust and has been successfully applied to the synthesis of challenging nonproteinogenic amino acids. organic-chemistry.org

Introduction of the Propargyl Moiety via Asymmetric Alkylation or Addition Reactions

Once the chiral glycinol scaffold is obtained and appropriately protected, the propargyl group is introduced. Transition-metal-catalyzed asymmetric propargylation represents a powerful strategy for forming the crucial carbon-carbon bond. acs.org Copper-catalyzed reactions, in particular, have been explored for the asymmetric propargylic substitution of various substrates. acs.orgacs.org For instance, glycine derivatives can be effectively coupled with propargylic compounds in the presence of a copper catalyst and a chiral ligand to yield multifunctionalized products bearing a terminal alkyne. acs.orgnih.gov

Another strategy involves the use of propargyl-/allenyl-boron reagents. nih.govmdpi.com These reagents are readily available and can be added to imine derivatives of glycine precursors. Zinc-catalyzed diastereoselective propargylation of tert-butanesulfinyl imines using propargyl borolanes, for example, produces homopropargylic amines with good stereoselectivity, which can then be further elaborated into the target amino alcohol. mdpi.com

Role of Chiral Catalysis in Enhancing Enantioselectivity for this compound Formation

The success of asymmetric synthesis is critically dependent on the catalyst. In the context of forming this compound, chiral catalysts guide the stereochemical outcome of the C-C bond-forming reaction that attaches the propargyl group. Chiral metal complexes, often composed of a metal center (e.g., Copper, Palladium, Rhodium) and a chiral ligand, create a chiral environment that favors the formation of one enantiomer over the other. acs.orgrsc.org

For example, copper-catalyzed asymmetric C(sp3)-H functionalization of glycine derivatives has emerged as a potent method for synthesizing unnatural amino acids. nih.gov In these reactions, a copper complex formed in situ from the glycine substrate and a chiral phosphine (B1218219) ligand can mediate the reaction and control the stereoselectivity. nih.gov Similarly, palladium-catalyzed enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids demonstrates the power of chiral transition metal catalysis in modifying the glycine core with excellent enantioselectivity. rsc.org The principles of these catalytic systems are directly applicable to the asymmetric propargylation of a glycinol derivative.

Below is a table summarizing representative catalyst systems used in asymmetric synthesis relevant to amino acid derivatives.

| Catalyst System | Substrate Type | Transformation | Reported Enantioselectivity (ee) |

| Cu(I) / Chiral Ligand | N-acyl phenylglycine NHP esters & propargylic carbonates | Asymmetric Propargylic Substitution | Good to High |

| Pd(II) / Chiral Ligand | N-aryl glycine esters & arylboronic acids | Enantioselective C-H Arylation | Excellent |

| Zirconium / Chiral Ligand | Glycine-derived silicon enolate & aldehydes | Enantioselective Aldol Reaction | Excellent |

| Rh(II) / Chiral Spiro Phosphoric Acid | Vinyldiazoacetates & tert-butyl carbamate | N-H Insertion | 83-98% ee rsc.org |

Biocatalytic Pathways Towards Chiral Amino Alcohol Precursors

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral molecules. ucl.ac.uknih.gov Enzymes operate with high enantioselectivity and regioselectivity under mild conditions. nih.gov For the synthesis of the chiral amino alcohol precursor to this compound, several enzymatic approaches are viable. frontiersin.org

Engineered amine dehydrogenases (AmDHs) can be used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia (B1221849) to produce chiral vicinal amino alcohols with exceptional enantiomeric excess (>99% ee). frontiersin.orgacs.org This method is highly attractive due to the use of inexpensive ammonia as the amino donor and the generation of water as the main byproduct. frontiersin.org Additionally, transketolase and transaminase enzymes can be used in tandem within a single whole-cell biocatalyst to create chiral amino alcohols from achiral substrates. ucl.ac.uknih.gov Ketoreductase enzymes, often improved through directed evolution, are also widely used for the asymmetric reduction of ketones to furnish chiral alcohols, a key step in many synthetic routes. nih.gov

| Enzyme Class | Transformation | Substrate Example | Product | Reported Enantioselectivity (ee) |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | Chiral Vicinal Amino Alcohols | >99% frontiersin.orgacs.org |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 99% nih.gov |

| Transaminase (TAm) / Transketolase (TK) | Multi-step cascade | Glycolaldehyde & β-Hydroxypyruvate | 2-amino-1,3,4-butanetriol | High |

Protecting Group Strategies for Amine and Alcohol Functionalities during Synthesis

Protecting groups are essential tools in multi-step synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. utsouthwestern.edu In the synthesis of this compound, both the amine and alcohol moieties require careful management.

The amine is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is widely used because it is stable under a variety of reaction conditions, yet it can be readily removed under mildly acidic conditions (e.g., with trifluoroacetic acid), which are often compatible with other functional groups in the molecule. nih.gov

During the introduction of the propargyl group via alkylation, the primary alcohol of the L-glycinol scaffold must also be protected to prevent it from acting as a competing nucleophile. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) or triisopropylsilyl (TIPS) ethers. libretexts.org These groups are easily installed and are stable to many reaction conditions used for C-C bond formation but can be selectively removed using fluoride (B91410) ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) without affecting the Boc group. libretexts.org The selection of orthogonal protecting groups—those that can be removed under different conditions—is crucial for synthetic efficiency. uchicago.edu

Derivatization from Related Chiral Precursors

An alternative and efficient synthetic strategy is to start from a readily available, inexpensive chiral molecule, often referred to as the "chiral pool." L-serine, a natural amino acid, is an excellent chiral precursor for this compound.

A plausible synthetic route could involve:

Protection of the amine and carboxylic acid of L-serine.

Activation of the side-chain hydroxyl group (e.g., conversion to a mesylate or tosylate).

Displacement of the leaving group with a propargyl nucleophile, or modification of the side chain through a series of steps to install the alkyne.

Selective reduction of the carboxylic acid ester to the primary alcohol.

Introduction of the Boc protecting group on the amine if not already present.

Comparative Analysis of Synthetic Efficiencies and Scalability

Method 1: Propargylation of N-Boc-L-serine Methyl Ester followed by Reduction

This two-step approach commences with the propargylation of the readily available N-Boc-L-serine methyl ester. The hydroxyl group of the serine derivative is converted to a suitable leaving group, followed by nucleophilic substitution with a propargyl organometallic reagent. The resulting Boc-L-propargylglycine methyl ester is then reduced to the target alcohol, this compound.

| Step | Reagents and Conditions | Typical Yield | Scalability Considerations |

| Propargylation | 1. Mesylation/Tosylation (MsCl or TsCl, base) 2. Propargylmagnesium bromide or Propargylzinc bromide (in THF) | 60-75% | The use of organometallic reagents can present challenges on a large scale due to their reactivity and sensitivity to moisture and air. Careful control of reaction conditions is crucial. |

| Reduction | Lithium aluminum hydride (LAH) or Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., THF, EtOH) | 85-95% | The use of LAH requires stringent anhydrous conditions and careful handling, which can be challenging on an industrial scale. NaBH₄ is a milder and safer alternative, but may require longer reaction times or higher temperatures. |

| Overall Yield | 51-71% | The multi-step nature of this process can lead to a lower overall yield and increased production costs. |

Interactive Data Table: Method 1 Efficiency

| Step | Reagents and Conditions | Typical Yield (%) | Scalability Considerations |

|---|---|---|---|

| Propargylation | 1. MsCl/TsCl, base 2. Propargyl-MgBr/ZnBr | 70 | Organometallic reagent handling |

| Reduction | LAH or NaBH₄ | 90 | Reagent safety and cost |

| Overall | 63 | Multi-step process |

Method 2: Direct Asymmetric Propargylation of a Glycinal Derivative

An alternative and potentially more convergent approach involves the direct asymmetric propargylation of a protected glycinal (amino-acetaldehyde) derivative. This method relies on the use of a chiral catalyst to control the stereoselective addition of a propargyl nucleophile to the aldehyde.

| Step | Reagents and Conditions | Typical Yield | Scalability Considerations |

| Asymmetric Propargylation | Boc-glycinal, Propargylboronate ester, Chiral catalyst (e.g., chiral BINOL-derived ligand with a metal salt), Base | 70-85% (with high enantioselectivity) | The cost and availability of the chiral catalyst can be a significant factor for large-scale synthesis. Catalyst loading and turnover number are critical parameters for economic viability. |

| Overall Yield | 70-85% | This single-step approach offers a potentially higher overall yield and a more streamlined process. |

Interactive Data Table: Method 2 Efficiency

| Step | Reagents and Conditions | Typical Yield (%) | Scalability Considerations |

|---|---|---|---|

| Asymmetric Propargylation | Boc-glycinal, Propargylboronate, Chiral Catalyst | 80 | Catalyst cost and availability |

| Overall | 80 | One-pot reaction |

Chemical Reactivity and Derivatization Strategies of Boc 2 Propargyl L Glycinol

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group in Boc-2-propargyl-L-glycinol is a highly versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations provide access to a wide array of more complex and functionally diverse molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, including the Boc-protecting group. mdpi.com The terminal alkyne of this compound can readily participate in CuAAC reactions with a wide range of organic azides to produce highly functionalized triazole derivatives.

The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. missouri.edu The presence of the Boc-protecting group and the secondary alcohol is well-tolerated under these conditions. This methodology allows for the straightforward introduction of various substituents, including aryl, alkyl, and glycosyl moieties, onto the this compound scaffold.

Table 1: Representative Examples of CuAAC Reactions with Propargylamines and Related Propargylic Compounds

| Alkyne Substrate | Azide (B81097) Partner | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Boc-propargylamine | Benzyl (B1604629) azide | CuI | THF/H₂O | 1-Benzyl-4-((Boc-amino)methyl)-1H-1,2,3-triazole | mdpi.com |

| Propargyl alcohol | Phenyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole | nih.gov |

| N-Boc-propargylamine | α-Azido ester | Cp*RuCl(COD) | Toluene | 1,5-disubstituted 1,2,3-triazole | mdpi.com |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for several of these transformations.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl or vinyl halides to produce substituted alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net this compound can be coupled with a variety of aryl and vinyl halides under Sonogashira conditions to yield the corresponding internal alkynes, further expanding its synthetic utility. The reaction conditions are generally mild and compatible with the Boc-protecting group. researchgate.net

Heck Reaction: While the classical Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations of this reaction can be applied to alkyne substrates. libretexts.org Although less common for terminal alkynes, related palladium-catalyzed processes can lead to the formation of enynes or other coupled products. The compatibility of the Boc-protecting group and the secondary alcohol would need to be considered under the specific reaction conditions, which often involve elevated temperatures and basic conditions.

Suzuki Coupling: The Suzuki reaction typically involves the coupling of an organoboron compound with an aryl or vinyl halide. While the direct Suzuki coupling of a terminal alkyne is not standard, derivatives of this compound, such as its corresponding borylated alkyne, could potentially participate in Suzuki couplings. More relevant is the propargylic Suzuki-Miyaura coupling, which allows for the formation of C(sp³)–C(sp²) bonds. acs.orgnih.govacs.org

Table 2: Examples of Palladium-Catalyzed Coupling Reactions with Propargylic Substrates

| Reaction Type | Propargylic Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | N-Boc-propargylamine | (Z)-Bromoalkenyl-pinacolboronate | Pd(PPh₃)₄/CuI | Enynamine | sci-hub.se |

| Sonogashira | Aryl Halide | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | Substituted Alkyne | nih.gov |

| Suzuki | Propargylamine derivative | Arylboronic acid | Pd(OAc)₂/SPhos | Propargylated arene | nih.gov |

Alkyne Hydration and Hydroamination Reactions

The terminal alkyne of this compound can undergo hydration and hydroamination reactions to introduce carbonyl and amino functionalities, respectively.

Alkyne Hydration: The hydration of terminal alkynes typically proceeds with Markovnikov regioselectivity to yield methyl ketones upon tautomerization of the initially formed enol intermediate. This reaction is often catalyzed by mercury(II) salts in the presence of aqueous acid. Alternatively, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence, leading to the formation of an aldehyde. The choice of reaction conditions would determine the regiochemical outcome of the hydration of this compound.

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, provides a direct route to enamines or imines, which can be further reduced to amines. This transformation can be catalyzed by various transition metals. The intramolecular hydroamination of aminoalkynes is a well-established method for the synthesis of nitrogen-containing heterocycles. While intermolecular hydroamination can be more challenging, it offers a pathway to linear amine derivatives.

Stereoselective Reduction of the Alkyne Moiety

The stereoselective reduction of the alkyne in this compound to either a cis- or trans-alkene provides access to important chiral building blocks with defined geometries.

The partial hydrogenation of the alkyne to a cis-alkene can be achieved with high stereoselectivity using a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). wikipedia.orglscollege.ac.in This catalyst system is known for its ability to selectively reduce alkynes to Z-alkenes without over-reduction to the corresponding alkane. wikipedia.org The presence of the secondary alcohol functionality is generally tolerated under these conditions. nih.gov

Alkyne Metathesis and Cycloaddition Reactions

Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state metal alkylidyne complexes (e.g., molybdenum or tungsten). nsf.gov While highly useful for the synthesis of macrocycles and polymers, the application of alkyne metathesis to terminal alkynes can be challenging. However, cross-metathesis with other alkynes is a possibility for derivatization.

Cycloaddition Reactions: Beyond the CuAAC reaction, the alkyne functionality of this compound can participate in other cycloaddition reactions. For instance, the Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring, although this typically requires an activated alkyne (dienophile). wikipedia.orgorganic-chemistry.org

Transformations of the Secondary Alcohol Moiety

The secondary alcohol in this compound provides another site for functionalization, allowing for the introduction of a variety of groups through oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents. d-nb.info Mild, chemoselective methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, would be suitable to avoid oxidation of other functionalities in the molecule. nih.gov

Esterification and Etherification: The secondary alcohol can be readily converted to esters and ethers through standard synthetic protocols. Esterification can be achieved by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Etherification can be accomplished, for example, through a Williamson ether synthesis by deprotonating the alcohol with a base followed by reaction with an alkyl halide. organic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of the secondary alcohol to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. missouri.eduwikipedia.orgorganic-chemistry.orgnih.govatlanchimpharma.com This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for the stereospecific derivatization of this compound. nih.gov

Stereoselective Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)

The primary alcohol of this compound can be oxidized to furnish the corresponding aldehyde or carboxylic acid. A critical consideration in these transformations is the preservation of the stereochemical integrity at the adjacent chiral center (C2). The choice of oxidant and reaction conditions determines the oxidation state of the product. Mild oxidation conditions yield the aldehyde, while stronger conditions lead to the carboxylic acid.

Detailed research has established a variety of reliable methods for the oxidation of N-protected amino alcohols without causing racemization.

Common Oxidation Reagents for N-Boc Amino Alcohols

| Reagent/Method | Product | Typical Conditions | Notes |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂, Room Temperature | Mild conditions, high yields, avoids heavy metals. |

| Swern Oxidation | Aldehyde | (COCl)₂, DMSO, Et₃N, -78 °C | Effective at low temperatures, requires careful control. |

| TEMPO-mediated Oxidation | Aldehyde or Carboxylic Acid | TEMPO (catalyst), NaOCl (co-oxidant) | Can be tuned to yield either aldehyde or carboxylic acid. |

| Jones Oxidation | Carboxylic Acid | CrO₃, H₂SO₄, Acetone | Harsh, strongly acidic conditions; may risk Boc deprotection. |

| Pinnick Oxidation | Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene (B146552) | Used to oxidize aldehydes (from a prior step) to carboxylic acids under mild conditions. |

The resulting chiral aldehydes and carboxylic acids are valuable intermediates. The aldehyde can undergo further reactions such as Wittig olefination or reductive amination, while the carboxylic acid is primed for amide bond formation.

Esterification and Etherification for Scaffold Diversification

The hydroxyl group serves as a key handle for diversification through the formation of esters and ethers. These reactions are typically high-yielding and allow for the introduction of a vast array of substituents.

Esterification: The formation of an ester linkage is readily achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides. Standard coupling reagents used in peptide synthesis are also highly effective.

With Acid Chlorides/Anhydrides: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) in an aprotic solvent (e.g., CH₂Cl₂) provides the desired ester.

With Carboxylic Acids: Carbodiimide-mediated coupling, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation under mild conditions.

Etherification: The synthesis of ethers from the primary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl bromide).

Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acetyl Chloride, Et₃N | Acetate Ester |

| Esterification | Benzoic Acid, DCC, DMAP | Benzoate Ester |

| Etherification | NaH, then Benzyl Bromide | Benzyl Ether |

| Etherification | NaH, then Methyl Iodide | Methyl Ether |

Mitsunobu Reactions and Nucleophilic Substitution at the Alcohol Center

For further diversification, the alcohol functionality can be converted into other functional groups via nucleophilic substitution.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functionalities with inversion of stereochemistry. missouri.eduorganic-chemistry.org In the case of the primary alcohol in this compound, there is no stereocenter to invert, but the reaction provides a mild and efficient route for substitution. The reaction employs a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol is activated in situ, allowing it to be displaced by a wide range of acidic nucleophiles (pKa < 15). organic-chemistry.orgorganic-synthesis.com

Potential Mitsunobu Transformations

| Nucleophile (Nu-H) | Reagents | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | PPh₃, DEAD | Ester (R-COO-R') |

| Phenol (Ar-OH) | PPh₃, DIAD | Aryl Ether (Ar-O-R') |

| Phthalimide | PPh₃, DEAD | N-Alkylphthalimide |

| Hydrazoic Acid (HN₃) | PPh₃, DIAD | Azide (N₃-R') |

Nucleophilic Substitution (Two-Step): An alternative strategy involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. The resulting sulfonate ester can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, azide) in a classical Sₙ2 reaction.

Reactivity of the Boc-Protected Amine Group

Selective Deprotection Strategies of the Boc Group

The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability to a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.org The selective deprotection of the amine in this compound unmasks a nucleophilic primary amine for subsequent functionalization, while leaving the alcohol and propargyl groups intact.

The most common method for Boc cleavage is treatment with a strong acid. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutene and a proton.

Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA, Room Temp, 1-2 h | Very common and effective; product is the TFA salt. nih.gov |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 4 M HCl, Room Temp, 1-4 h | Provides the hydrochloride salt; dioxane is a common choice. |

| p-Toluenesulfonic acid (PTSA) | Deep Eutectic Solvent (DES) or Ethanol | Room Temp to mild heating | A greener alternative to TFA or HCl. mdpi.com |

| Lewis Acids (e.g., TMSI, ZnBr₂) | Dichloromethane (DCM) | Varies | Can offer selectivity in the presence of other acid-labile groups. |

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This is generally less of a concern for this specific molecule unless other sensitive functional groups are present.

Subsequent Derivatization of the Free Amine (e.g., Acylation, Alkylation)

Once deprotected, the resulting primary amine of 2-propargyl-L-glycinol is a versatile nucleophile that can undergo numerous derivatization reactions. scienceopen.comresearchgate.net

Acylation: The free amine readily reacts with acylating agents to form stable amide bonds. This is a fundamental transformation in peptide synthesis and for the introduction of various functional tags.

Reagents: Common acylating agents include acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents (e.g., HOBt/EDC).

Example: Reaction with acetyl chloride in the presence of a base yields the corresponding N-acetyl derivative.

Alkylation: The amine can be alkylated to form secondary or tertiary amines.

Direct Alkylation: Reaction with alkyl halides can lead to over-alkylation.

Reductive Amination: A controlled method for mono-alkylation involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Other Derivatizations: The free amine can also react to form sulfonamides (with sulfonyl chlorides), ureas (with isocyanates), and thioureas (with isothiocyanates), further expanding the molecular diversity accessible from this building block. nih.gov

Multi-Component Reactions Incorporating this compound for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are powerful tools for rapidly generating molecular complexity from simple starting materials. baranlab.orgresearchgate.net this compound, particularly after deprotection, is an excellent candidate for incorporation into various MCRs.

The deprotected amino alcohol can serve as the amine and/or alcohol component in several classical MCRs:

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. nih.gov The deprotected 2-propargyl-L-glycinol can serve as the amine component, leading to the formation of complex α-acylamino amides. The presence of the alcohol and propargyl groups in the final product provides further handles for post-MCR modifications.

Passerini Reaction: This three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. While the primary amine of the deprotected starting material is not a direct component, the molecule's aldehyde derivative (from oxidation of the alcohol) could participate.

A particularly relevant strategy is the Ugi-Deprotection-Cyclization (UDC) approach. nih.gov In this sequence, a Boc-protected amine is used in an Ugi reaction. After the MCR is complete, the Boc group is removed, and the unmasked amine participates in an intramolecular cyclization with another functional group installed during the Ugi reaction. This allows for the rapid construction of diverse heterocyclic scaffolds.

The incorporation of the propargyl group is especially advantageous, as the resulting MCR products can be further elaborated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and orthogonal reaction. This dual MCR/click chemistry approach enables the synthesis of highly complex and diverse molecular libraries.

Applications of Boc 2 Propargyl L Glycinol As a Chiral Building Block

Construction of Chiral Heterocyclic Scaffolds

The inherent chirality and functional group array of Boc-2-Propargyl-L-glycinol make it an ideal precursor for the synthesis of a variety of chiral heterocyclic frameworks. These scaffolds are prevalent in numerous biologically active compounds and natural products.

Synthesis of Nitrogen-Containing Rings (e.g., Pyrrolidines, Piperidines, Oxazolidines)

The synthesis of substituted chiral pyrrolidines is a key application of this building block. researchgate.netunibo.it These five-membered nitrogen-containing rings are fundamental components of many pharmaceuticals and alkaloids. researchgate.net Methodologies such as asymmetric lithiation of N-Boc pyrrolidine (B122466) have been developed for their synthesis, although these can require cryogenic temperatures. researchgate.net The pyrrolidine ring's versatility extends to its use as a chiral controller in asymmetric synthesis and as a ligand. researchgate.net

Similarly, piperidine (B6355638) derivatives, six-membered heterocyclic compounds, are crucial in medicinal chemistry due to their presence in a wide range of bioactive molecules. ajchem-a.comnih.gov The synthesis of highly substituted piperidines can be achieved through various catalytic methods, often involving multicomponent reactions. ajchem-a.com

The propargyl group within this compound can also participate in cyclization reactions to form oxazolidinones, another important class of N,O-heterocycles. organic-chemistry.org Gold(I)-catalyzed rearrangement of propargylic carbamates offers a mild and efficient route to 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org Silver-catalyzed reactions incorporating carbon dioxide into propargylic amines also yield oxazolidinone derivatives in excellent yields. organic-chemistry.org

| Heterocycle | Synthetic Approach | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Pyrrolidines | Asymmetric lithiation | N-Boc protecting group | Control of stereochemistry researchgate.net |

| Piperidines | Multicomponent reactions | Various catalysts (e.g., TiCl2·2H2O, InCl3) | Formation of highly functionalized rings ajchem-a.com |

| Oxazolidinones | Gold(I)-catalyzed rearrangement | Au(I) complex | Mild reaction conditions organic-chemistry.org |

| Oxazolidinones | Silver-catalyzed CO2 incorporation | Silver catalyst | Excellent yields organic-chemistry.org |

Annulation Reactions for Polycyclic Systems

The alkyne functionality in this compound is a key handle for annulation reactions, enabling the construction of more complex polycyclic systems. These reactions involve the formation of new rings fused to the initial heterocyclic scaffold. Aza-annulation reactions, for instance, can be employed to extend π-conjugated systems. researchgate.net Such strategies are valuable for creating intricate molecular architectures found in natural products and advanced materials.

Role in Stereocontrolled Synthesis of Complex Alcohols and Amines

This compound serves as a valuable precursor in the stereocontrolled synthesis of complex chiral alcohols and amines. The existing stereocenter in the glycinol backbone provides a basis for inducing chirality in subsequent reactions.

The propargyl group can be readily transformed into a variety of functional groups. For example, the addition of organometallic reagents to the alkyne can lead to the formation of chiral secondary and tertiary propargylic alcohols. nih.govorganic-chemistry.org These reactions often exhibit high chemoselectivity and can be performed under mild conditions. nih.gov The resulting propargylic alcohols are versatile intermediates that can be further elaborated into more complex structures. nih.gov

Furthermore, the amino group, once deprotected, can be derivatized to generate a wide array of complex amines. The combination of the chiral alcohol and amine functionalities in a single molecule allows for the synthesis of highly functionalized and stereochemically rich compounds. Biocatalytic methods, using enzymes like lipases, can also be employed for the dynamic kinetic resolution of racemic alcohols to produce enantiomerically pure chiral alcohols. mdpi.com

Precursor in the Development of Unnatural Amino Acids and Peptidomimetics

The structural framework of this compound makes it an excellent starting material for the synthesis of unnatural amino acids. youtube.com Unnatural amino acids are crucial in drug discovery and protein engineering, offering unique side chains and functionalities not found in the canonical twenty amino acids. youtube.com

The propargyl group can be chemically modified to introduce a wide range of functional groups, leading to the creation of novel amino acid side chains. For instance, click chemistry reactions involving the terminal alkyne can be used to attach various moieties. The Boc protecting group is a standard feature in peptide synthesis, making this precursor compatible with established protocols for peptide elongation. peptide.com This allows for the incorporation of the resulting unnatural amino acids into peptide sequences to create peptidomimetics with tailored properties.

Contributions to the Synthesis of Bio-inspired Molecular Frameworks

The synthesis of bio-inspired molecules often aims to replicate the complex architectures and functionalities found in nature. nih.govnih.gov this compound, with its inherent chirality and versatile functional groups, can contribute to the construction of such intricate molecular frameworks.

Exploration of Boc 2 Propargyl L Glycinol in Chemical Biology and Advanced Materials Research

Design of Functional Scaffolds for Bioconjugation and Ligand Discovery

A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be systematically added to create a library of related compounds. Boc-2-Propargyl-L-glycinol is well-suited to serve as such a scaffold for bioconjugation and ligand discovery. Its defined stereochemistry and distinct functional groups—the protected amine, the hydroxyl, and the alkyne—can be modified orthogonally.

The propargyl group is particularly significant, offering a reliable point for diversification via click chemistry. Researchers can synthesize a core scaffold from this compound and then react it with a diverse collection of azide-containing fragments. This strategy allows for the rapid generation of a large library of candidate molecules. These libraries can then be screened against biological targets, such as proteins or enzymes, to identify new ligands with high affinity and specificity. The stable and robust nature of the triazole linkage formed during the click reaction ensures the integrity of the resulting conjugate molecules during screening assays.

Potential for Incorporation into Polymer Architectures and Nanomaterials

The utility of the alkyne group extends beyond bioconjugation into the realm of materials science. The same click chemistry reactions used for biological labeling are employed to synthesize advanced polymers and functionalize nanomaterials. This compound can be used as a monomer or a functionalizing agent in these applications.

By incorporating this molecule, materials can be endowed with new properties:

Polymer Architectures: It can be used to create side-chains on a polymer backbone. The terminal alkyne can then be used to attach other polymers, small molecules, or biological ligands, creating complex and highly functionalized materials such as polymer brushes or hydrogels.

Nanomaterials: Nanoparticles (e.g., gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles) can be coated with molecules derived from this compound. The exposed alkyne groups on the nanoparticle surface provide anchor points for attaching targeting ligands (e.g., antibodies, peptides) or therapeutic agents, creating sophisticated systems for targeted drug delivery or medical imaging.

The biocompatibility of the amino alcohol backbone makes this compound particularly attractive for creating materials intended for biomedical applications.

Applications in Solid-Phase Organic Synthesis (SPOS)

Solid-Phase Organic Synthesis (SPOS), and particularly its application in Solid-Phase Peptide Synthesis (SPPS), revolutionized the way peptides are created. luxembourg-bio.com This technique involves building a peptide chain step-by-step while one end is anchored to an insoluble polymer resin. peptide.com this compound is an example of a non-canonical amino acid derivative that can be readily incorporated into peptide sequences using SPPS.

The most common SPPS strategies are based on either Fmoc or Boc chemistry for the temporary protection of the N-terminal amine. nih.gov In the Boc/Bzl synthesis strategy, the Boc group protects the alpha-amino group of the incoming amino acid. seplite.com This group is stable during the coupling step but can be easily removed with a moderately strong acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added. peptide.comseplite.com

The incorporation of this compound into a peptide sequence via SPPS yields a peptide with a built-in alkyne handle. This "clickable" peptide can be subsequently modified after synthesis and purification. For instance, it can be cyclized, labeled with a fluorescent probe, or conjugated to a larger protein or a polymer, greatly expanding the functional possibilities of the synthetic peptide.

| SPPS Step | Role of this compound |

| Activation & Coupling | The carboxylic acid (after converting the alcohol) is activated and coupled to the free amine of the resin-bound peptide chain. The Boc group prevents self-polymerization. |

| Deprotection | The Boc group is removed with TFA, exposing a new N-terminal amine for the next coupling cycle. peptide.com |

| Final Cleavage | The completed peptide, now containing a propargyl side chain, is cleaved from the solid support. |

| Post-Synthesis Modification | The alkyne side chain is available for conjugation with azide-containing molecules via click chemistry. |

Mechanistic Investigations and Computational Studies Involving Boc 2 Propargyl L Glycinol

Elucidation of Reaction Mechanisms for Key Transformations

While specific mechanistic studies exclusively focused on Boc-2-Propargyl-L-glycinol are not extensively documented in publicly available literature, the reaction mechanisms for key transformations involving this compound can be inferred from studies on analogous N-Boc protected amino alcohols and propargyl derivatives.

One of the fundamental transformations of this compound involves the reactions of its terminal alkyne functionality. These reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), follow well-established mechanisms. In a typical CuAAC reaction, a copper(I) catalyst, often generated in situ, reacts with the terminal alkyne of this compound to form a copper acetylide intermediate. This intermediate then reacts with an azide (B81097) in a concerted [3+2] cycloaddition to yield a triazole product. The N-Boc protecting group is generally stable under these conditions and does not directly participate in the mechanism, though it can influence the steric environment around the reaction center.

Another key transformation is the modification or removal of the Boc (tert-butyloxycarbonyl) protecting group. The deprotection of the N-Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate, which then readily decarboxylates to yield the free amine. Computational modeling has been used to support a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation nih.gov.

Reactions involving the hydroxyl group, such as esterification or etherification, proceed through standard nucleophilic acyl substitution or Williamson ether synthesis mechanisms, respectively. The stereocenter adjacent to the hydroxyl group can influence the transition state energies and reaction rates, but the fundamental mechanistic pathways are consistent with those of other chiral alcohols.

Stereochemical Control and Diastereoselectivity Studies of Reaction Pathways

The inherent chirality of this compound makes it a valuable substrate for stereoselective synthesis. The stereocenter at the 2-position plays a crucial role in directing the stereochemical outcome of reactions at adjacent functional groups.

In reactions involving the formation of new stereocenters, such as the addition of nucleophiles to an oxidized derivative of the primary alcohol (an aldehyde), the existing stereocenter can exert significant diastereocontrol. This is often explained by the Felkin-Anh or related models of asymmetric induction, where the nucleophile preferentially attacks from the least sterically hindered face of the carbonyl group, which is determined by the arrangement of the substituents around the adjacent stereocenter. The bulky Boc-protected amino group is a key determinant in directing this attack.

For instance, in the synthesis of more complex chiral amino alcohols, the stereoselective reduction of a ketone derived from this compound would be expected to show high diastereoselectivity due to the directing effect of the adjacent chiral center. Similarly, in allylation or propargylation reactions of an aldehyde derived from this compound, the stereochemistry of the newly formed hydroxyl group is influenced by the existing stereocenter.

Studies on related N-Boc protected amino alcohols have demonstrated that the choice of reagents and reaction conditions can significantly impact the degree of diastereoselectivity. For example, the use of chelating Lewis acids can enforce a specific conformation of the molecule, leading to enhanced facial bias and higher diastereomeric excesses.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations have become indispensable tools for understanding the structural and electronic properties of molecules like this compound and for predicting their reactivity.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure, conformational energies, and transition states of reactions involving N-protected amino acids and their derivatives nih.gov. For this compound, DFT calculations can be used to:

Determine the most stable conformers: By calculating the relative energies of different rotational isomers (rotamers) around the C-C and C-N bonds, the preferred three-dimensional structure of the molecule can be identified.

Model transition states: The energy barriers and geometries of transition states for various reactions can be calculated to elucidate reaction mechanisms and predict stereochemical outcomes. For example, modeling the transition states of nucleophilic additions can help rationalize the observed diastereoselectivity nih.gov.

Analyze electronic properties: Properties such as atomic charges, molecular orbital energies, and electrostatic potential maps can provide insights into the reactivity of different parts of the molecule. For instance, the nucleophilicity of the hydroxyl group and the acidity of the terminal alkyne proton can be quantified.

Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the conformational behavior of this compound in solution. These simulations can reveal:

Conformational flexibility: The range of accessible conformations and the timescale of conformational changes can be explored. This is particularly important for understanding how the molecule might adapt its shape to interact with other reagents or catalysts.

Solvent effects: The influence of the solvent on the conformational preferences and reactivity of the molecule can be explicitly modeled.

Intermolecular interactions: MD simulations can be used to study the non-covalent interactions between this compound and other molecules, such as in self-assembly processes or when binding to a catalytic active site.

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of this compound are determined by a combination of steric and stereoelectronic effects. The bulky tert-butyl group of the Boc protecting group imposes significant steric constraints, influencing the rotation around the C-N bond.

Stereoelectronic Effects: Stereoelectronic effects, which involve the interaction of bonding and non-bonding orbitals, can also influence the conformational preferences and reactivity of this compound. For example, the gauche effect might favor conformations where the electronegative nitrogen and oxygen atoms are in a gauche orientation relative to each other along the Cα-Cβ bond.

The orientation of the propargyl group is also of interest. The triple bond of the alkyne can participate in non-covalent interactions, such as π-stacking or interactions with metal catalysts, which can be conformation-dependent. The electronic nature of the propargyl group can also influence the acidity of the adjacent C-H bond and the reactivity of the molecule in various transformations.

The interplay of these steric and stereoelectronic factors ultimately governs the three-dimensional shape of this compound, which in turn dictates its chemical behavior and its utility as a chiral building block in the synthesis of more complex molecules.

Analytical Methodologies for Process Monitoring and Structural Confirmation in Research

Chromatographic Techniques for Enantiomeric Purity and Reaction Progress

Chromatographic methods are indispensable for the separation and quantification of Boc-2-Propargyl-L-glycinol from reaction mixtures and for the critical assessment of its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for resolving enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of this compound, leading to different retention times. For the closely related compound, N-Boc-L-propargylglycine, a successful chiral HPLC method has been reported, providing a strong basis for the analysis of this compound. google.com

The selection of the appropriate chiral stationary phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of Boc-protected amino acids and their derivatives. nih.gov Additionally, macrocyclic glycopeptide-based columns, like those employing teicoplanin or vancomycin, have demonstrated broad applicability for the chiral separation of amino alcohols. nih.govsigmaaldrich.com

The mobile phase composition, including the organic modifier, aqueous component, and any additives, must be carefully optimized to achieve the desired resolution. A typical mobile phase might consist of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. The detection is commonly performed using a UV detector, typically at a wavelength where the Boc-protecting group or other chromophores in the molecule absorb.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Boc-Protected Propargyl Amino Compounds

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) |

| Mobile Phase | Isocratic or gradient mixture of organic solvents (e.g., Hexane/Isopropanol) or aqueous buffer with organic modifier (e.g., Acetonitrile/Water) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at 210-220 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another valuable technique for assessing the purity of volatile compounds. However, due to the polarity and thermal lability of the Boc-protecting group and the hydroxyl functionality in this compound, direct analysis by GC can be challenging, often leading to peak tailing and decomposition in the injector port. nih.gov

To overcome these limitations, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for amino alcohols include silylation, which targets the hydroxyl and amino groups, or acylation. sigmaaldrich.com Following derivatization, the sample can be analyzed on a capillary column, with the separated components being detected by a mass spectrometer. The mass spectrometer not only quantifies the components but also provides structural information based on their fragmentation patterns.

For enantiomeric analysis by GC, a chiral stationary phase is necessary. Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com

Spectroscopic Methods for Intermediate and Product Elucidation

Spectroscopic techniques are fundamental for the structural confirmation of this compound and any intermediates formed during its synthesis. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to provide a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the protons of the tert-butyl group (a singlet around 1.4 ppm), the methine and methylene (B1212753) protons of the glycinol backbone, the methylene protons of the propargyl group, and the terminal alkyne proton. rsc.org The coupling patterns between adjacent protons would allow for the confirmation of the connectivity within the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl and quaternary carbons of the Boc group, the carbons of the glycinol backbone, and the sp-hybridized carbons of the alkyne. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (CH₃), ~80.0 (quaternary C) |

| Boc (C=O) | - | ~156.0 |

| CH-NH | ~3.8-4.0 (m, 1H) | ~50-55 |

| CH₂-OH | ~3.5-3.7 (m, 2H) | ~60-65 |

| Propargyl CH₂ | ~2.4-2.6 (m, 2H) | ~20-25 |

| Alkyne CH | ~2.2 (t, 1H) | ~70-75 (CH), ~80-85 (quaternary C) |

| NH | Broad singlet, variable | - |

| OH | Broad singlet, variable | - |

Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O, C≡C, and C-H bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (carbamate) | 3200-3400 | Medium |

| C-H stretch (alkyne) | ~3300 | Strong, Sharp |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C≡C stretch (alkyne) | 2100-2260 | Weak-Medium |

| C=O stretch (carbamate) | 1680-1720 | Strong |

| N-H bend (carbamate) | 1500-1550 | Medium |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In conjunction with fragmentation analysis, it can also offer valuable structural insights. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

The mass spectrum would be expected to show a molecular ion peak ([M]+ or [M+H]+). A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) to give prominent fragment ions. Other fragmentations could arise from cleavage of the propargyl group or the bonds within the glycinol backbone.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

| 199 | [M]⁺ (Molecular Ion) |

| 200 | [M+H]⁺ (Protonated Molecular Ion) |

| 144 | [M+H - C₄H₈]⁺ |

| 100 | [M+H - C₅H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Future Perspectives and Emerging Research Directions for Boc 2 Propargyl L Glycinol

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of Boc-2-Propargyl-L-glycinol is expected to be driven by the principles of green and sustainable chemistry. nih.govnih.gov Current synthetic routes often rely on traditional methods that may involve harsh reagents or generate significant waste. Future methodologies will likely focus on several key areas to improve efficiency and environmental friendliness.

One promising direction is the development of novel catalytic systems for the asymmetric propargylation of corresponding aldehydes. nih.govmdpi.comnih.gov This could involve the use of earth-abundant metal catalysts or organocatalysts to achieve high enantioselectivity and yield. nih.gov For instance, Brønsted acid-catalyzed propargylation of aldehydes has shown considerable promise for the synthesis of chiral homopropargylic alcohols and could be adapted for this specific compound. nih.gov Furthermore, the exploration of solvent-free reaction conditions, such as ball milling, could significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.netrsc.org

Another area of focus will be on improving the atom economy of the synthesis. This could be achieved through the development of one-pot or tandem reactions that minimize intermediate purification steps. Flow chemistry presents another avenue for a more sustainable and scalable synthesis, offering precise control over reaction parameters and reducing waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher enantioselectivity, lower catalyst loading, use of greener metals. | Development of organocatalysts and earth-abundant metal catalysts. nih.gov |

| Solvent-Free Conditions | Reduced solvent waste, lower environmental impact. | Application of techniques like ball milling. rsc.orgresearchgate.net |

| Flow Chemistry | Improved scalability, precise reaction control, reduced waste. | Optimization of continuous flow processes for multi-step syntheses. |

| One-Pot Reactions | Increased efficiency, reduced purification steps, better atom economy. | Designing tandem reaction sequences. |

Expansion of Applications in Diverse Catalytic Processes

The inherent chirality of this compound makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. nih.govmdpi.com The amino alcohol moiety can coordinate to a metal center, while the propargyl group can be further functionalized to fine-tune the steric and electronic properties of the resulting catalyst.

Future research is likely to explore the synthesis of novel ligand libraries derived from this compound. These ligands could find applications in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The development of bifunctional catalysts, where both the amino alcohol and a modified propargyl group participate in the catalytic cycle, is another exciting prospect. For example, a copper(I)-ligand cooperative catalysis has been shown to be effective in the synthesis of chiral butenolides, a principle that could be extended to catalysts derived from this compound. nih.gov

| Catalytic Application | Potential Role of this compound | Emerging Research Trend |

| Asymmetric Hydrogenation | Precursor to chiral phosphine (B1218219) or N-heterocyclic carbene ligands. | Development of catalysts for the synthesis of chiral pharmaceuticals. |

| C-C Bond Formation | Chiral ligand for cross-coupling and addition reactions. | Exploring novel catalytic cycles with bifunctional ligands. |

| Cycloaddition Reactions | Synthesis of chiral Lewis acid catalysts. | Enantioselective synthesis of complex cyclic molecules. nih.gov |

Exploration of Novel Reactivities and Transformation Pathways

The terminal alkyne of this compound is a versatile functional group that can participate in a wide array of chemical transformations. nih.gov Future research will undoubtedly uncover novel reactivities and reaction pathways for this compound.

One area of significant potential is in the realm of cycloaddition reactions. nih.gov The propargyl group can act as a dipolarophile in 1,3-dipolar cycloadditions to generate highly functionalized heterocyclic scaffolds. researchgate.net Furthermore, transition metal-catalyzed cycloadditions, such as [2+2+2] and [4+2] cycloadditions, could be employed to construct complex polycyclic systems.

The development of new metal-catalyzed transformations of the propargyl group is another promising avenue. This could include novel hydrofunctionalization, carbo-functionalization, and cycloisomerization reactions to access a diverse range of molecular architectures. For instance, gold-catalyzed cyclization of propargylated peptides has been demonstrated as an efficient method for creating cyclic peptides. nih.gov

| Reaction Type | Potential Outcome | Future Research Direction |

| 1,3-Dipolar Cycloaddition | Synthesis of triazoles, isoxazoles, and other heterocycles. | Development of regioselective and stereoselective cycloadditions. |

| Metal-Catalyzed Cycloadditions | Construction of complex polycyclic and bridged systems. nih.gov | Exploration of novel catalytic systems for enantioselective transformations. |

| Hydro/Carbo-functionalization | Introduction of new functional groups onto the alkyne. | Development of atom-economical and regioselective methods. |

| Cycloisomerization | Formation of cyclic structures from the linear precursor. | Discovery of new catalytic systems to control reaction pathways. |

Integration into Advanced Drug Discovery Platforms and Chemical Biology Tools

The unique structural features of this compound make it an ideal building block for applications in drug discovery and chemical biology. nih.gov The propargyl group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.denobelprize.orgbiochempeg.com

In the future, this compound is expected to be widely used in the synthesis of peptidomimetics, where the propargyl group can be used to introduce stable triazole linkages as amide bond isosteres. nih.govcore.ac.uklifechemicals.com This can lead to the development of novel therapeutic peptides with improved stability and bioavailability. core.ac.uk

Furthermore, the bioorthogonal nature of the alkyne group will enable the use of this compound in the development of chemical biology tools. nih.govnih.gov For example, it can be incorporated into probes for activity-based protein profiling, imaging agents for tracking biological processes, and for the targeted delivery of drugs. The development of click-release chemistries based on propargyl-functionalized scaffolds is an emerging area with significant potential for prodrug activation. acs.org

| Application Area | Role of this compound | Future Directions |

| Peptidomimetics | Building block for introducing triazole linkages. nih.govcore.ac.uklifechemicals.com | Synthesis of conformationally constrained peptides with enhanced therapeutic properties. |

| Click Chemistry | Key component for CuAAC and SPAAC reactions. iris-biotech.denobelprize.org | Development of novel bioconjugation strategies for targeted therapies. |

| Chemical Biology Tools | Incorporation into probes, imaging agents, and drug delivery systems. | Design of stimuli-responsive probes and bioorthogonal prodrug activation systems. nih.govacs.org |

Design of Next-Generation Chiral Scaffolds for Materials Science

The chirality and rigid structure of this compound make it a promising monomer for the synthesis of novel chiral materials. Future research in this area will likely focus on the development of chiral polymers and porous organic frameworks (POFs) with unique properties and applications. mdpi.comdoi.org

The polymerization of this compound or its derivatives could lead to the formation of chiral helical polymers with interesting chiroptical properties. mdpi.com These materials could find applications in chiral separations, asymmetric catalysis, and as components in optical devices.

Furthermore, the incorporation of this chiral building block into porous organic frameworks can create materials with chiral pores. acs.orgacs.orgresearchgate.net Such materials have significant potential for enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing. The direct construction of porous materials from chiral building blocks is a challenging but highly rewarding approach that ensures a homogeneous distribution of chiral functionalities. acs.org

| Material Type | Function of this compound | Potential Applications |

| Chiral Polymers | Chiral monomer to induce helical structures. mdpi.com | Chiral separations, asymmetric catalysis, chiroptical materials. |

| Porous Organic Frameworks | Chiral building block to create chiral pores. doi.orgacs.orgacs.orgresearchgate.net | Enantioselective separations, heterogeneous catalysis, chiral sensing. |

| Functionalized Surfaces | Chiral modifier for surfaces and nanoparticles. | Chiral recognition and sensing applications. |

常见问题

Q. What are the established synthetic routes for Boc-2-Propargyl-L-glycinol, and how can their efficiency be validated experimentally?

- Methodological Answer : this compound is typically synthesized via a multi-step process involving propargylation of L-glycinol followed by Boc protection. Key validation steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation .

- Characterization : Confirm structure via H/C NMR (peaks at δ 1.4 ppm for Boc methyl groups; propargyl C≡CH ~70 ppm in C) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Yield Optimization : Compare solvent systems (e.g., THF vs. DCM) and bases (e.g., NaH vs. KCO) using a fractional factorial design to isolate critical variables .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, acidic/basic buffers) over 4 weeks. Monitor degradation via HPLC purity checks and kinetic modeling (Arrhenius equation for shelf-life prediction) .

- Data Interpretation : Quantify degradation products (e.g., Boc deprotection or propargyl oxidation) and correlate with storage parameters using ANOVA .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in click chemistry be resolved?

- Methodological Answer :

- Root-Cause Analysis :

Variable Screening : Compare reaction conditions (catalyst loading, solvent polarity, temperature) across conflicting studies. Use Design of Experiments (DoE) to identify outlier parameters .

Mechanistic Probes : Employ C-labeled analogs to track regioselectivity in CuAAC reactions. Contrast DFT-calculated transition states with experimental outcomes .

- Literature Synthesis : Apply Boolean search strategies (e.g.,

(this compound) AND (click chemistry) NOT (industrial)) to isolate context-specific data from databases like SciFinder .

Q. What computational strategies can predict this compound’s compatibility with bioorthogonal tagging in live-cell imaging?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., aqueous vs. lipid bilayer environments) to assess propargyl group accessibility .

- Docking Studies : Screen against common bioorthogonal partners (e.g., azide-modified probes) using AutoDock Vina. Validate with fluorescence quenching assays .

Q. How should researchers design experiments to address conflicting reports on the compound’s enantiomeric purity?

- Methodological Answer :

- Chiral Analytical Validation :

- HPLC : Use a Chiralpak IA-3 column with hexane/IPA gradients; compare retention times with racemic controls .

- Circular Dichroism (CD) : Correlate ellipticity peaks (e.g., 220–250 nm) with enantiomeric excess (%ee) calculations .

- Error Source Analysis : Audit synthetic steps (e.g., Boc protection under basic conditions) for racemization risks via kinetic isotope effect (KIE) studies .

Data Contradiction and Synthesis Optimization

Q. What methodologies reconcile discrepancies in this compound’s solubility across studies?

- Methodological Answer :

- Phase Solubility Diagrams : Test in binary solvent systems (e.g., DMSO/water) using UV-Vis spectroscopy. Apply Hansen Solubility Parameters (HSP) to model interactions .

- Meta-Analysis : Aggregate solubility data from 10+ studies; use Cohen’s d statistic to quantify effect sizes and identify outliers due to impurities .

Experimental Design Tables

| Parameter | Synthetic Route A | Synthetic Route B | Validation Method |

|---|---|---|---|

| Reaction Time | 12 hrs | 6 hrs | HPLC area normalization |

| Isolated Yield | 68% | 82% | Gravimetric analysis |

| Enantiomeric Excess | 98% ee | 95% ee | Chiral HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。